molecular formula C15H8Br2O B13414262 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one

Cat. No.: B13414262
M. Wt: 364.03 g/mol
InChI Key: IXKVHLBQRZVJKN-UHFFFAOYSA-N
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Description

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is an organic compound characterized by the presence of two bromophenyl groups attached to a cyclopropenone ring

Properties

Molecular Formula

C15H8Br2O

Molecular Weight

364.03 g/mol

IUPAC Name

2,3-bis(4-bromophenyl)cycloprop-2-en-1-one

InChI

InChI=1S/C15H8Br2O/c16-11-5-1-9(2-6-11)13-14(15(13)18)10-3-7-12(17)8-4-10/h1-8H

InChI Key

IXKVHLBQRZVJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C2=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . Another method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield cyclopropenone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclopropenone derivatives.

    Substitution: Various substituted cyclopropenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one involves its interaction with molecular targets through its bromophenyl groups and cyclopropenone ring. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one is unique due to its cyclopropenone ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2,3-Bis(4-bromophenyl)-2-cyclopropen-1-one, a compound with the molecular formula C15H8Br2OC_{15}H_8Br_2O, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopropene core substituted with two 4-bromophenyl groups. This unique structure is believed to contribute to its biological activities, particularly in relation to its interaction with cellular targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Sensitivity : The compound was tested against several human cancer cell lines, including RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). The results indicated that it significantly inhibited cell viability, particularly in the RKO and PC-3 lines. The half-maximal inhibitory concentration (IC50) values ranged from 49.79 µM to 113.70 µM across different lines, with the most potent effect observed at 60.70 µM in RKO cells .
  • Mechanism of Action : The mechanism underlying the anticancer activity was explored through morphological assessments and viability assays. The compound induced apoptosis in sensitive cell lines, as evidenced by changes in cell morphology and viability metrics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Research Findings

  • In Vitro Studies : The compound was evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, although further studies are needed to quantify this effect and determine the underlying mechanisms .

Comparative Biological Activity Table

Biological ActivityCell Line/OrganismIC50 Value (µM)Notes
AnticancerRKO60.70Significant inhibition observed
AnticancerPC-349.79Most potent among tested lines
AnticancerHeLa78.72Confirmed apoptotic effects
AntimicrobialVarious BacteriaN/AModerate activity; needs further study

Safety and Toxicity

Safety assessments indicate that while the compound exhibits promising biological activity, comprehensive toxicity studies are necessary to evaluate its safety profile for potential therapeutic applications. Current data suggest low toxicity at effective concentrations; however, detailed toxicological evaluations are warranted before clinical application .

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